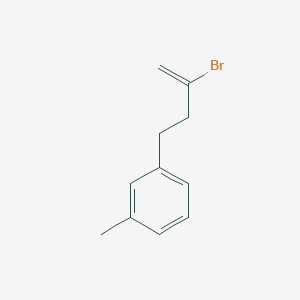

2-Bromo-4-(3-methylphenyl)-1-butene

Description

Significance of Aryl-Substituted Butenes in Synthetic Chemistry

Aryl-substituted butenes are a class of organic compounds that feature a butene chain attached to an aromatic ring. This structural motif is found in numerous natural products and biologically active molecules, making them important targets in medicinal chemistry and drug discovery. The presence of the aryl group can significantly influence the electronic properties and reactivity of the butene moiety.

The synthesis of aryl-substituted butenes can be accomplished through various catalytic methods, such as the arylation of butenolides, which allows for the construction of quaternary carbon centers. organic-chemistry.org These compounds serve as versatile building blocks for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems. researchgate.net For instance, they can be utilized in the preparation of substituted quinolines and buta-1,2,3-trienes. researchgate.netrsc.org

Role of Halogenated Alkenes as Versatile Synthetic Intermediates

Halogenated alkenes, which include vinylic bromides, are highly valuable intermediates in organic synthesis. researchgate.netncert.nic.in The presence of a halogen atom on the double bond provides a reactive handle for a variety of chemical transformations. These compounds can undergo nucleophilic substitution reactions, elimination reactions to form alkynes, and, most notably, transition metal-catalyzed cross-coupling reactions. wikipedia.org

The addition of halogens or hydrogen halides to alkenes is a fundamental method for the preparation of halogenated alkanes and alkenes. ncert.nic.in The regioselectivity and stereoselectivity of these reactions are crucial for obtaining the desired products. For example, the oxyhalogenation of alkenes allows for the stereospecific synthesis of halohydrins, which are precursors to epoxides. youtube.commasterorganicchemistry.com Furthermore, photoredox catalysis has enabled the divergent functionalization of alkenes using α-halo carboxylic acids, leading to the synthesis of valuable lactones and lactams. nih.gov

Structural Features and Nomenclature Considerations for 2-Bromo-4-(3-methylphenyl)-1-butene

The compound this compound possesses a distinct molecular architecture that dictates its chemical properties and reactivity. Its structure includes a butene chain with a bromine atom at the second carbon and a 3-methylphenyl group (also known as a tolyl group) attached to the fourth carbon.

Key Structural Features:

Vinylic Bromide: The bromine atom is directly bonded to one of the sp2-hybridized carbons of the double bond.

Aryl Group: A 3-methylphenyl group is present, which can influence the compound's electronic properties and provides a site for further functionalization.

Butene Chain: A four-carbon chain with a terminal double bond provides the backbone of the molecule.

Nomenclature: The systematic IUPAC name for this compound is This compound . The numbering of the butene chain starts from the terminal carbon of the double bond, giving the bromine atom the lowest possible locant (position 2). The phenyl group, substituted with a methyl group at its third carbon, is located at the fourth carbon of the butene chain.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₃Br |

| Molecular Weight | 225.13 g/mol cymitquimica.com |

| IUPAC Name | This compound |

| InChI Key | MNFWNFLZKSTVDA-UHFFFAOYSA-N cymitquimica.com |

| Purity | Typically around 97.0% for laboratory use cymitquimica.com |

Properties

IUPAC Name |

1-(3-bromobut-3-enyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFWNFLZKSTVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641123 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-19-3 | |

| Record name | 1-(3-Bromo-3-buten-1-yl)-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 3 Methylphenyl 1 Butene and Analogous Aryl Substituted Bromoalkenes

Direct Bromination and Halogenation Approaches for Alkene Substrates

Direct bromination of alkene precursors represents a fundamental and widely employed strategy for the preparation of bromoalkenes. This approach relies on the electrophilic addition of bromine across the carbon-carbon double bond.

Electrophilic Bromination of Butene Derivatives

The electrophilic addition of bromine to butene derivatives, such as 4-(3-methylphenyl)-1-butene, is a primary method for the synthesis of 2-Bromo-4-(3-methylphenyl)-1-butene. The reaction mechanism typically proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org The alkene's π-bond attacks a bromine molecule, leading to the formation of this three-membered ring intermediate and a bromide ion. libretexts.org The subsequent nucleophilic attack by the bromide ion on one of the carbon atoms of the bromonium ion results in the opening of the ring and the formation of the vicinal dibromide. masterorganicchemistry.comlibretexts.org

The regioselectivity of this addition is a critical consideration. In the case of unsymmetrical alkenes, the initial electrophilic attack and subsequent nucleophilic attack can potentially lead to different constitutional isomers. For the synthesis of this compound, the desired outcome is the addition of a bromine atom at the C2 position.

Computational studies have provided deeper insights into the mechanism of electrophilic bromination of alkenes. These studies have examined the geometries of the transition states and the energetics of different reaction pathways, including perpendicular and sidewise attacks of the bromine molecule on the double bond. researchgate.netnih.gov

Stereoselective Bromination Techniques

The stereochemistry of the bromination reaction is a significant aspect, particularly when chiral centers are formed. The addition of bromine to alkenes is a classic example of a stereoselective reaction, typically proceeding via an anti-addition mechanism. masterorganicchemistry.com This means that the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.commasterorganicchemistry.com This stereospecificity is a direct consequence of the backside attack of the bromide ion on the cyclic bromonium ion intermediate. masterorganicchemistry.com

For instance, the bromination of cis-alkenes yields a racemic mixture of enantiomeric threo (or d,l) dibromides, while trans-alkenes produce the erythro (or meso) isomer. rsc.org This high degree of stereoselectivity is a valuable tool in organic synthesis for controlling the spatial arrangement of atoms in the target molecule.

Alternative Brominating Reagents and Optimized Conditions

While molecular bromine (Br₂) is the traditional reagent for electrophilic bromination, its hazardous nature has prompted the development of alternative brominating agents. nih.govnih.gov These alternatives often offer advantages in terms of safety, handling, and sometimes, selectivity.

N-bromoamides, such as N-bromosuccinimide (NBS), are widely used as safer sources of electrophilic bromine. rsc.org They are easier to handle compared to liquid bromine and can be employed in various stereoselective bromofunctionalization reactions of alkenes. rsc.org Another approach involves the in situ generation of bromine, which avoids the need to handle the pure reagent directly. nih.gov

A simple and efficient procedure for stereoselective bromination utilizes a solid bromide-bromate couple, such as a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃), in an aqueous acidic medium. rsc.orgresearchgate.netrsc.org This method allows for the controlled release of bromine on demand. rsc.org Other systems, like potassium bromide (KBr) with orthoperiodic acid (H₅IO₆) in a dichloromethane-water mixture, also provide a mild and efficient method for the bromination of alkenes, producing trans-vicinal dibromo compounds. organic-chemistry.org

The choice of solvent can also influence the outcome of the reaction. While inert solvents like carbon tetrachloride (CCl₄) are common, the use of participating solvents like water can lead to the formation of halohydrins. libretexts.orgmasterorganicchemistry.com Optimization of reaction conditions, including the choice of brominating agent, solvent, and temperature, is crucial for achieving high yields and selectivity in the synthesis of the desired bromoalkene.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods offer a powerful alternative for the synthesis of aryl-substituted bromoalkenes with high precision and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysts are particularly prominent in cross-coupling chemistry due to their efficiency and broad applicability. A variety of palladium-catalyzed reactions can be employed for the synthesis of complex organic molecules, including aryl-substituted bromoalkenes.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. libretexts.orgnih.gov This reaction is widely used for the formation of carbon-carbon bonds to create biaryls, styrenes, and conjugated systems of alkenes. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org First, the palladium(0) catalyst undergoes oxidative addition with the organic halide. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that typically requires the presence of a base. libretexts.orgrsc.orgrsc.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product and regenerates the palladium(0) catalyst. libretexts.org

For the synthesis of a compound like this compound, a Suzuki-Miyaura coupling strategy could involve the reaction of a suitable vinylboron reagent with an appropriate aryl halide. The reaction offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of relatively stable and environmentally benign organoboron reagents. nih.gov The development of bulky and electron-rich phosphine ligands has significantly expanded the scope of the Suzuki-Miyaura coupling, enabling the use of less reactive aryl chlorides and sterically hindered substrates. nih.gov

Stille Coupling with Organotin Reagents

The Stille reaction is a versatile method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is noted for its tolerance of a wide array of functional groups and the stability of organotin reagents to air and moisture. libretexts.orgwikipedia.org

In the synthesis of aryl-substituted bromoalkenes, a vinyltin reagent can be coupled with an aryl halide. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Key parameters for a successful Stille coupling include the choice of catalyst, ligands, and reaction conditions. While organic chlorides are generally not reactive enough, aryl bromides and iodides are common electrophiles. libretexts.org The reactivity of the organostannane is also crucial, with aryl, alkenyl, and allyl groups being effective for the coupling. libretexts.org

| Catalyst System | Electrophile | Organotin Reagent | Conditions | Yield |

| Pd(OAc)2/Dabco | Aryl Bromides | Organotin compounds | Not specified | Good |

| Pd(PPh3)4-PEG 400 | Aryl Bromides | Tetraphenyltin | NaOAc, 100°C | Up to 97% |

| Palladium/Imidazolium Salt | Aryl Halides | Hypervalent Organostannates | Not specified | Not specified |

This table summarizes data on Stille coupling reactions for the synthesis of aryl-substituted compounds.

Kumada-Tamao Coupling with Grignard Reagents

The Kumada-Tamao-Corriu reaction, one of the earliest developed cross-coupling methods, utilizes a palladium or nickel catalyst to couple a Grignard reagent with an organic halide. chem-station.comorganic-chemistry.orgwikipedia.org This method is advantageous for its use of readily available Grignard reagents and the option of using less expensive nickel catalysts. chem-station.comorganic-chemistry.org

The synthesis of an aryl-substituted bromoalkene via Kumada coupling would involve the reaction of an aryl Grignard reagent with a dibromoalkene. The catalytic cycle begins with the oxidative addition of the organic halide to the Ni(0) or Pd(0) center, followed by transmetalation with the Grignard reagent, and concludes with reductive elimination. chem-station.com A significant limitation of this method is the high reactivity of Grignard reagents, which restricts the tolerance of certain functional groups like carbonyls and alcohols. chem-station.comwikipedia.org

| Catalyst | Substrate 1 | Substrate 2 | Product Type |

| Nickel-based | Aryl Halide/Triflate | Grignard Reagent | Biaryl |

| Palladium-based | Aryl Halide/Triflate | Grignard Reagent | Biaryl |

| Nickel or Palladium | gem-Difluoroalkenes | Grignard Reagent | Di-cross-coupled products |

| Palladium or Nickel | Monofluoroalkenes | Grignard Reagent | Mono-cross-coupled products |

This table illustrates the versatility of the Kumada-Tamao-Corriu coupling reaction.

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful reaction that forms carbon-carbon bonds between an organozinc compound and an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is distinguished by its ability to couple sp³, sp², and sp hybridized carbon atoms and its tolerance for a variety of functional groups. wikipedia.orgresearchgate.net

For the synthesis of aryl-substituted bromoalkenes, an arylzinc reagent can be coupled with a dibromoalkene. The reaction mechanism follows the typical cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.org While organozinc reagents are sensitive to air and moisture, they are more reactive than organoboranes and organostannanes, often leading to faster reaction times. wikipedia.org Recent developments have enabled Negishi couplings to be performed under aerobic conditions in aqueous media. nih.gov

| Catalyst | Substrates | Key Features |

| Palladium(0) or Nickel | Organic Halides/Triflates and Organozinc Compounds | Broad scope, couples sp³, sp², and sp carbons. wikipedia.orgorganic-chemistry.org |

| Pd(OAc)2 / CPhos | Secondary Alkylzinc Halides and Aryl Bromides/Chlorides | High yield and selectivity for branched products. nih.gov |

| PdCl2(Amphos)2 / TMEDA | Alkenyl Halides and Alkyl Halides | Performed in water at room temperature. nih.gov |

This table provides an overview of various Negishi coupling methodologies.

Sonogashira Coupling for Alkyne Incorporation

The Sonogashira reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgalmerja.com This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is carried out in the presence of an amine base. organic-chemistry.orgwikipedia.org It is a highly effective method for the synthesis of conjugated enynes and arylalkynes under mild conditions. wikipedia.orglibretexts.org

While the direct synthesis of this compound is not the primary application of this reaction, the Sonogashira coupling is fundamental for incorporating alkyne functionalities, which can be precursors to bromoalkenes through subsequent transformations. The reaction proceeds through a catalytic cycle involving both palladium and copper. wikipedia.org Variations of the reaction exist that are copper-free to avoid the formation of alkyne dimers. wikipedia.orglibretexts.org

| Catalyst System | Substrates | Conditions | Product |

| Palladium catalyst, Copper(I) cocatalyst | Terminal alkyne, Aryl/Vinyl halide | Amine base, often anhydrous/anaerobic | Arylalkyne/Enyne |

| Pd(CF3COO)2, PPh3, CuI | 2-Amino-3-bromopyridines, Terminal alkynes | Et3N, DMF, 100°C | 2-Amino-3-alkynylpyridines |

| Nanosized MCM-41-Pd, CuI, PPh3 | Aryl/Heteroaryl halides, Terminal alkynes | High yields with low Pd loading | Aryl/Heteroaryl alkynes |

This table highlights different catalyst systems and conditions for the Sonogashira coupling reaction.

Vinylation of Aryl Halides with Ethylene

The direct vinylation of aryl halides using ethylene represents an atom-economical approach to synthesizing vinylarenes. nih.gov This reaction, often considered a specific application of the Heck-Mizoroki reaction, is typically catalyzed by palladium complexes. nih.govdocumentsdelivered.com Historically, high pressures of ethylene were required, but advancements have led to protocols that operate under lower pressures. nih.govdocumentsdelivered.comresearchgate.net

For the synthesis of aryl-substituted bromoalkenes, this method would be part of a multi-step process. First, an aryl halide is vinylated to produce a styrene derivative. Subsequent transformations would be necessary to introduce the bromoallyl functionality. The reaction of aryl bromides and iodides with ethylene can be achieved using a palladacycle catalyst derived from acetophenone oxime at pressures between 15-30 psi. nih.govdocumentsdelivered.com This method is compatible with both electron-rich and electron-deficient aryl compounds. nih.govdocumentsdelivered.com

| Catalyst | Substrate | Reagent | Conditions | Product |

| Palladacycle from acetophenone oxime | Aryl bromides/iodides | Ethylene | 15-30 psi, K₂CO₃ | Vinylarenes |

This table summarizes the low-pressure vinylation of aryl halides with ethylene.

Cross-Coupling of Vinyl Bromides with Diazo Compounds

A more recent and specialized method involves the palladium-catalyzed cross-coupling of vinyl bromides with diazo compounds to synthesize substituted allenes. researchgate.netchemrxiv.orgchemrxiv.org This reaction provides a novel route to these versatile structures. The proposed mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by reaction with the diazo compound to form a palladium carbene species. A subsequent migratory insertion and an unusual β-hydrogen elimination from an sp²-carbon of a π-allyl palladium intermediate leads to the allene product. researchgate.netchemrxiv.org

While this method directly produces allenes rather than bromoalkenes, the allene products can serve as precursors for further functionalization to obtain the desired bromoalkene structure. Both aryl diazo carbonyl compounds and N-tosylhydrazones can be used as carbene precursors in this transformation. chemrxiv.orgchemrxiv.org

| Catalyst | Substrate 1 | Substrate 2 | Key Intermediate | Product |

| Pd(OAc)₂ with dpph ligand | 2,2-diarylvinyl bromides | Diazo carbonyl compounds | π-allyl palladium | Tetrasubstituted allenes |

This table outlines the palladium-catalyzed synthesis of allenes from vinyl bromides and diazo compounds.

Nickel-Catalyzed Cross-Coupling Approaches

Nickel-catalyzed cross-coupling reactions offer a cost-effective and powerful alternative to palladium-based systems for the synthesis of aryl-substituted alkenes. beilstein-archives.orgbeilstein-journals.orgacs.org These methods are particularly useful for creating C(sp³)-C(sp²) bonds and can be applied to a wide range of substrates.

For instance, nickel-catalyzed reductive coupling strategies can be employed to couple aryl sulfonates with allyl alcohols to generate allyl-substituted aromatic compounds. beilstein-archives.org The proposed mechanism involves the reduction of Ni(II) to Ni(0), oxidative addition of the aryl sulfonate, reduction to an arylnickel(I) intermediate, migratory insertion into the activated allyl alcohol, and finally, reductive elimination to yield the product. beilstein-archives.org These approaches demonstrate broad substrate scope and excellent functional group tolerance. beilstein-archives.orgbeilstein-journals.org

| Catalyst System | Substrate 1 | Substrate 2 | Product |

| Ni(II) reduced by Mn powder | Boron-substituted aryl sulfonates | Allyl alcohols | Allyl-substituted arylboron reagents |

| Nickel catalyst | Aryl bromides | Allyl alcohols | Allylated compounds |

| Nickel catalyst | Alkenylarenes | Aryl bromides and boronic esters | Boron-substituted quaternary carbons |

This table showcases various nickel-catalyzed cross-coupling reactions for the synthesis of aryl-substituted compounds.

Copper-Catalyzed Cross-Coupling Variants

Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium and nickel for certain cross-coupling transformations involving vinyl bromides.

The Ullmann reaction, traditionally a copper-mediated synthesis of biaryls, has been adapted for various C-N bond-forming reactions. Modern protocols, often referred to as Ullmann-type couplings, utilize catalytic amounts of copper along with specific ligands to facilitate the reaction under milder conditions than the classic procedure. These reactions can couple vinyl halides with a range of nitrogen nucleophiles, including primary amines, cyclic secondary amines, and N-containing heterocycles. The use of amino acid ligands, such as L-proline, has been shown to accelerate these couplings, allowing them to proceed at temperatures as low as 40–90 °C. Another notable transformation is the azidation of vinyl halides with sodium azide, which can also be facilitated by a copper/L-proline system.

Copper catalysts are effective in mediating the cross-coupling of vinyl halides with Grignard reagents (organomagnesium compounds). This method provides a reliable pathway for forming carbon-carbon bonds. Research has shown that high-yielding copper-catalyzed alkylations of primary alkyl and aryl Grignard reagents with alkyl bromides can be achieved without ligands by ensuring a slow and regular addition of the Grignard reagent. For the coupling of more sterically hindered secondary and tertiary alkyl Grignard reagents, the addition of a simple ligand like benzonitrile can be sufficient to promote the reaction. These reactions are often chemoselective and can tolerate various functional groups.

Iron-Catalyzed Cross-Coupling Methodologies

Iron complexes are attractive catalysts for cross-coupling reactions due to iron's low cost, abundance, and lower

Stereoselective Synthesis of 1-Butene Derivatives

Stereoselectivity is a critical aspect of synthesizing complex molecules, ensuring that the desired spatial arrangement of atoms is achieved. For 1-butene derivatives, this involves controlling both the chirality of substituent-bearing carbons and the E/Z isomerism of the double bond.

Enantioselective and Diastereoselective Approaches to Substituted Butenes

The creation of chiral centers in substituted butenes with high enantioselectivity or diastereoselectivity is a key focus in modern organic synthesis. When an addition reaction occurs on an alkene that has no pre-existing stereogenic centers, and one new chiral center is formed, the result is typically a racemic mixture of enantiomers. chemistrysteps.com This is because the intermediate, often a carbocation, is planar and can be attacked from either side with equal probability. chemistrysteps.com

However, if the starting alkene already contains a chiral center, the addition reaction can lead to the formation of diastereomers. chemistrysteps.com The existing stereocenter can influence the direction of the incoming reagent, leading to a preferential formation of one diastereomer over the other.

Catalytic asymmetric methods are instrumental in achieving high enantioselectivity. For instance, copper-catalyzed asymmetric allylic arylation of aliphatic allylic bromides using chiral N-heterocyclic carbene ligands has been shown to produce chiral alkenes with high selectivity. nih.gov The steric and electronic properties of both the ligand and the substrates play a crucial role in determining the outcome of these reactions. nih.gov Similarly, enantioselective synthesis of substituted cyclobutenes has been achieved through catalytic conjugate addition and trapping strategies. nih.gov

Diastereoselective synthesis of substituted cyclobutanes can be achieved through methods like Michael additions onto cyclobutenes. researchgate.net Furthermore, a flexible redox-neutral coupling of aldehydes and alkenes can provide access to stereotriads, which are molecules with three contiguous stereogenic centers, with high levels of enantio- and diastereoselectivity. nih.gov

Control of Double Bond Geometry (E/Z Isomerism) in Vinyl Bromides

The geometry of the double bond in vinyl bromides, designated as E (entgegen) or Z (zusammen), is crucial for their subsequent use in synthesis. libretexts.org Several methods have been developed to control this aspect of stereochemistry.

One approach involves a sequence of addition and elimination reactions on vinylsilanes. acs.org This method allows for the replacement of a trimethylsilyl group with a halogen, such as bromine, with an inversion of the double bond's stereochemistry. acs.org The stereochemical outcome can, however, be influenced by the nature of the substituents on the vinylsilane. acs.org

Another powerful technique is the Wittig reaction and its variations. The reaction of β-oxido phosphonium ylides, generated in situ from aldehydes and Wittig reagents, with electrophilic halogen sources can produce E-bromo- or iodosubstituted alkenes with high selectivity. organic-chemistry.org The stereochemical outcome is sensitive to the size of the alkylidene group. organic-chemistry.org

Furthermore, a Friedel-Crafts-type addition of alkynes to in situ formed oxocarbenium ions, using MgBr₂·OEt₂ as both a Lewis acid and a bromide source, can yield (E)-trisubstituted vinyl bromides with high E:Z selectivity. nih.govnih.gov This reaction is advantageous due to its use of simple starting materials and mild conditions. nih.gov Additionally, a light-mediated geometric isomerization of E-vinyl zirconium species, formed from the hydrozirconation of arylacetylenes, provides access to the corresponding Z-isomers, which can then be converted to Z-vinyl bromides. rsc.org

| Method | Key Features | Stereochemical Outcome |

| Vinylsilane Halogenation-Elimination | Two-step process involving addition and elimination. | Inversion of stereochemistry (generally). |

| Modified Wittig Reaction | In situ generation of β-oxido phosphonium ylides. | Predominantly E-isomers, sensitive to alkylidene size. |

| Friedel-Crafts Alkyne Addition | Uses MgBr₂·OEt₂ as a dual-purpose reagent. | High E:Z selectivity for (E)-vinyl bromides. |

| Hydrozirconation-Isomerization | Light-mediated isomerization of an organometallic intermediate. | Access to Z-vinyl bromides. |

Formation of Stereogenic Centers Adjacent to the Alkene Moiety

The formation of stereogenic centers adjacent to a double bond, creating chiral allylic structures, is a common challenge in organic synthesis. libretexts.org These chiral centers can significantly influence the reactivity and biological activity of the molecule.

Asymmetric allylic substitution reactions are a primary method for introducing chirality at the allylic position. Copper-catalyzed reactions, for example, have been effectively used for the asymmetric reduction of allyl bromides, leading to enantioenriched alkenes. thieme-connect.com The success of these reactions often relies on the design of chiral ligands that can effectively control the stereochemical outcome.

Another strategy involves the enantioselective dibromination of allylic alcohols. This method can create multiple chiral centers in a single step, and the resulting dibrominated products can be further functionalized. wisc.edu The regioselectivity of the bromide addition is a critical factor in controlling the final stereochemistry. wisc.edu

Other Advanced Synthetic Transformations for Aryl-Substituted Bromoalkenes

Beyond traditional stereoselective methods, other advanced synthetic transformations, including radical additions and rearrangement reactions, offer powerful tools for the synthesis of complex aryl-substituted bromoalkenes.

Radical Addition Reactions to Alkenes

Free-radical addition reactions provide a complementary approach to ionic addition mechanisms for the synthesis of bromoalkenes. wikipedia.org A key feature of radical additions of hydrogen bromide to alkenes, often initiated by peroxides, is their anti-Markovnikov regioselectivity. masterorganicchemistry.comlibretexts.org This means the bromine atom adds to the less substituted carbon of the double bond, a result of the formation of the more stable radical intermediate. libretexts.orglibretexts.org

The mechanism involves the generation of a bromine radical, which then adds to the alkene. masterorganicchemistry.com This is followed by hydrogen abstraction from HBr by the resulting carbon radical to propagate the chain reaction. libretexts.org It is important to note that this anti-Markovnikov radical addition is specific to HBr; it is not favorable for HCl or HI. libretexts.orgpharmaguideline.com

Recent advancements have expanded the scope of radical additions to include three-component aryl-alkylation of unactivated alkenes. princeton.edu This strategy allows for the simultaneous formation of new aryl-carbon and alkyl-carbon bonds across the double bond, offering a rapid way to build molecular complexity. princeton.edu

| Reaction Type | Key Feature | Regioselectivity |

| Radical Addition of HBr | Peroxide-initiated chain reaction. | Anti-Markovnikov |

| Aryl-Alkylation of Alkenes | Three-component radical sorting. | Dependent on radical stability. |

Rearrangement Reactions Involving Brominated Alkenes

Carbocation intermediates, often formed during electrophilic additions to alkenes, are susceptible to rearrangements if a more stable carbocation can be formed. chemistrysteps.com These rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, can lead to products with a different carbon skeleton than expected from a direct addition. masterorganicchemistry.com While this can be a complication, it can also be harnessed for the synthesis of more complex structures.

In the context of synthesizing brominated alkenes, rearrangement reactions can alter the position of the double bond or the substituents. For instance, the reaction of acetylated α-allenic alcohols with LiBr in the presence of a palladium catalyst can provide substituted (Z,E)-2-bromo-1,3-dienes through a rearrangement process. organic-chemistry.org

Furthermore, palladium-catalyzed reactions of vinyl bromides can lead to cine-substitution, where the incoming group attaches to the carbon adjacent to the one that was originally bonded to the bromine. organic-chemistry.org This occurs through a sequence of C-N bond formation to create an enamine, followed by a Michael addition. organic-chemistry.org

Functional Group Interconversions of Brominated Alkenes

The vinyl bromide moiety present in this compound and analogous aryl-substituted bromoalkenes serves as a versatile functional group, enabling a diverse array of synthetic transformations. The strategic location of the carbon-bromine bond adjacent to the alkene π-system facilitates numerous functional group interconversions. These reactions are predominantly accomplished through transition-metal-catalyzed cross-coupling, although other transformations such as oxidative hydrolysis also provide important pathways to new molecular structures. These methods are crucial for elaborating the molecular framework, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium complexes, is a cornerstone for the functionalization of vinyl bromides. These reactions offer reliable and efficient routes to construct complex molecules from simple precursors.

One of the most powerful and widely used methods for carbon-carbon bond formation is the Suzuki-Miyaura coupling reaction. libretexts.orgwikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide. wikipedia.orglibretexts.org For aryl-substituted bromoalkenes, this methodology allows for the direct attachment of new aryl or vinyl groups, leading to the synthesis of substituted styrenes and polyolefins. wikipedia.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nobelprize.org The general mechanism involves an oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

| Aryl/Vinyl Halide Substrate | Boronic Acid Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Phenylboronic Acid | Pd(II) complexes, Cs₂CO₃, Dioxane, 80°C | Biaryl Product | 88-99% | researchgate.net |

| Vinyl Halide | Alkenylborane | Palladium Catalyst, Base | (E)-Alkene | High | youtube.com |

| Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃/P(t-Bu)₃ | Biaryl Product | High | organic-chemistry.org |

Another significant C-C bond-forming reaction is the reductive cross-electrophile coupling of vinyl bromides with alkyl halides. nih.govnih.gov Improved nickel-catalyzed methods have been developed that achieve high yields at room temperature with low catalyst loadings, sometimes as low as 0.5 mol%. nih.govresearchgate.net A key advantage of this approach is the excellent stereoretention, ensuring that the geometric configuration of the double bond in the bromoalkene is maintained in the final product. nih.gov This technique is particularly effective for coupling unhindered alkenyl bromides, which can otherwise be prone to undesired side reactions like dimerization. nih.gov

| Vinyl Bromide Substrate | Alkyl Halide Partner | Catalyst/Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| (E)- or (Z)-1-Bromo-1-hexene | 1-Iodobutane | (bpy)NiI₂, Zn, DMA | High yield, >95% stereoretention | nih.gov |

| (E)-β-Bromostyrene | 1-Iodobutane | (bpy)NiI₂, Zn, DMA, 1 mol% catalyst | 91% Yield | nih.gov |

| Gram-scale vinyl bromide | Alkyl halide | 0.5 mol% catalyst | Demonstrated scalability | nih.govresearchgate.net |

Palladium-Catalyzed C-N Coupling and Cascade Reactions

Oxidative Hydrolysis to α-Bromoketones

The bromoalkene functional group can also undergo oxidative transformations. An operationally simple method utilizes a hypervalent iodine-catalyzed oxidative hydrolysis to convert dialkyl bromoalkenes into α-bromoketones. beilstein-journals.orgresearchgate.netnih.gov This reaction provides a valuable route to α-haloketones, which are important building blocks in organic synthesis, particularly for heterocyclic compounds. beilstein-journals.orgorganic-chemistry.org The process is tolerant of various substrates, including those with steric hindrance, and proceeds through an oxidative transposition of the bromine atom. beilstein-journals.org

| Bromoalkene Substrate | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| (E/Z)-4-Bromooct-4-ene | cat. HTIB, m-CPBA, TsOH·H₂O | 5-Bromooctan-4-one | 54% | beilstein-journals.orgresearchgate.net |

| (E/Z)-5-Bromodec-5-ene | cat. HTIB, m-CPBA, TsOH·H₂O | 6-Bromodecan-5-one | 49% | beilstein-journals.orgresearchgate.net |

| Unsymmetrical Dialkyl Bromoalkene | Hypervalent Iodine Catalyst | Dialkyl α-Bromoketone | Moderate | nih.gov |

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 4 3 Methylphenyl 1 Butene Analogs

Reaction Pathways and Transition States in Formation and Transformation of Bromoalkenes

The formation of bromoalkenes, such as the title compound, can be achieved through various synthetic routes, including the hydrobromination of alkynes and elimination reactions of dibromides. A common method for creating a vinylic bromide is the addition of bromine (Br₂) to an alkene, which proceeds through a cyclic bromonium ion intermediate. libretexts.orgchemistrysteps.com This intermediate is formed when the alkene's π-electrons attack a bromine molecule, leading to a three-membered ring with a positive charge on the bromine atom. libretexts.orglibretexts.org The subsequent attack by a bromide ion occurs in an anti-fashion, resulting in a vicinal dibromide. chemistrysteps.commasterorganicchemistry.com

The transformation of these bromoalkenes can proceed through several mechanistic pathways. For instance, in the presence of a strong base, an elimination reaction can occur to form an alkyne. Alternatively, they can participate in transition metal-catalyzed cross-coupling reactions, where the carbon-bromine bond is activated. youtube.com The transition states in these reactions are highly dependent on the specific reaction conditions and the nature of the reactants. For example, in substitution reactions involving vinyl radicals, a key step can be the addition of an in-situ formed radical to an alkyne, leading to a vinyl radical intermediate. rsc.org

In some transformations, such as oxidative hydrolysis, dialkyl bromoalkenes can be converted to α-bromoketones. nih.gov The proposed mechanism involves the formation of a phenyl tosyloxy iodonium (B1229267) intermediate, which associates with the bromoalkene. The expulsion of a bromide anion, a good leaving group, drives the reaction forward, followed by an SN2 attack by the bromide to yield the final product. nih.gov

Role of the Vinylic Bromine in Electrophilic and Nucleophilic Reactions

The vinylic bromine atom in 2-bromo-4-(3-methylphenyl)-1-butene plays a pivotal role in its reactivity. Vinylic halides are generally considered unreactive towards SN1 and SN2 nucleophilic substitution reactions. youtube.comdoubtnut.com The SN2 pathway is hindered because the incoming nucleophile cannot approach the carbon atom from the backside due to the presence of the double bond. youtube.com

However, the vinylic bromine significantly influences the molecule's participation in other reaction types. It can be activated under photoredox catalysis conditions, leading to the formation of highly unstable vinyl radicals. nih.gov These radicals have a strong tendency to abstract hydrogen atoms, which can lead to reduction products. nih.gov The activation can occur through single-electron reduction, where the vinyl halide receives an electron from a photocatalyst. nih.gov

In electrophilic additions, such as the addition of bromine, the vinylic bromine itself doesn't directly participate but the double bond does. The reaction of an alkene with bromine typically leads to the formation of a cyclic bromonium ion, which is then attacked by a bromide ion. libretexts.orgmasterorganicchemistry.com If water is present as a solvent, a halohydrin can be formed as the major product. libretexts.org

Influence of the Methylphenyl Substituent on Reaction Kinetics and Regioselectivity

The 3-methylphenyl substituent has a notable electronic and steric influence on the reactivity of the bromoalkene. The methyl group is an electron-donating group, which can affect the electron density of the aromatic ring and, by extension, the adjacent double bond. This can influence the rate and regioselectivity of reactions. For instance, in reactions involving electrophilic attack on the double bond, the electron-donating nature of the methylphenyl group can enhance the nucleophilicity of the alkene.

In the context of Diels-Alder reactions, substituents on aryl rings have been shown to influence π-stacking interactions in the transition state, which in turn affects stereoselectivity. mit.edu Experimental results indicate that these substituent effects often correlate with Hammett σm constants, suggesting that inductive effects play a significant role. mit.edu For asymmetrically substituted cyclopentadienes, the position of the substituent strongly influences the nucleophilicity of the carbon atoms, thereby controlling the regioselectivity of the cycloaddition. mdpi.com

In palladium-catalyzed reactions of arylalkenes, the electronic character of substituents on the aromatic ring can impact both reactivity and regioselectivity. researchgate.net Electron-rich aryl bromides, for example, have been observed to react faster and more selectively in certain formylation reactions. acs.org Furthermore, DFT calculations on FeBr₃-catalyzed rearrangements have shown that substituents with opposing electronic behaviors, like –OMe and –CF₃, can both facilitate aryl shifts compared to an unsubstituted phenyl group, highlighting the complex nature of these electronic influences. rsc.org

Metal-Hydride Mediated Hydrogen Atom Transfer Processes in Alkene Cross-Coupling

Metal-hydride mediated hydrogen atom transfer (MHAT) has become a significant strategy in chemical synthesis, particularly for the cross-coupling of alkenes. rsc.org This process involves the transfer of a hydrogen atom from a metal hydride to an alkene, generating a carbon-centered radical. rsc.orgnih.gov This radical can then participate in various coupling reactions.

The mechanism often involves an outer-sphere pathway where the alkene reacts directly with a metal ligand rather than coordinating to the metal center. nih.gov This approach is particularly useful for synthesizing molecules with a high fraction of sp³ hybridized carbons. nih.gov The thermodynamics of the hydrogen atom transfer are influenced by the nature of the metal hydride. For instance, weak-field metal hydrides can make the HAT process exothermic, even with electronically-unbiased alkenes, expanding the range of possible reactions. rsc.org

In a typical catalytic cycle, after the formation of the metal hydride, it collides with an alkene to generate a carbon-centered radical and a reduced metal complex. rsc.org This radical can then add to an electron-deficient partner, like an alkyne, to form a vinyl radical. acs.org Subsequent steps, such as a proton-coupled electron transfer (PCET), can then lead to the final coupled product. acs.org

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex mechanisms of reactions involving bromoalkenes and their analogs.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For alkenes, FMO theory can predict the regioselectivity and stereoselectivity of reactions like electrophilic additions and cycloadditions. numberanalytics.com

In general, the reactivity of a conjugated system is influenced by the energies of its frontier orbitals. numberanalytics.com For instance, a conjugated diene has a higher energy HOMO compared to a non-conjugated diene, making it more reactive towards electrophiles. numberanalytics.com In Diels-Alder reactions, the interaction between the HOMO of the diene and the LUMO of the dienophile is crucial for determining the feasibility and stereochemical outcome. nih.govwikipedia.org Secondary orbital interactions, involving orbitals other than the HOMO and LUMO, can also play a significant stabilizing role in the transition state and affect reactivity. nih.gov

The application of FMO theory can be qualitative, providing a framework for understanding allowed and disallowed reaction pathways, or quantitative, where the energy gap between the HOMO and LUMO is calculated to predict reactivity. quizlet.com

Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the energy profiles of catalytic cycles. rsc.org These profiles illustrate the energy changes as reactants are converted to products, passing through various intermediates and transition states. The highest energy barrier in this profile corresponds to the rate-limiting step of the reaction. youtube.comstackexchange.com

In the context of reactions involving bromoalkenes, computational studies can elucidate the mechanism of bond activation and the subsequent transformations. For instance, theoretical investigations into the chlorine-initiated oxidation of vinyl acetate (B1210297) have shown that the addition of chlorine to the terminal carbon is the most energetically favorable pathway. researchgate.net Similarly, studies on the photodissociation of vinyl bromide have used non-adiabatic molecular dynamics to follow the ultrafast dynamics of C-Br bond rupture. nih.govberkeley.edu Such computational insights are invaluable for optimizing reaction conditions and designing more efficient catalysts. chemrxiv.org

Spin State Reactivity in Metal-Catalyzed Processes

The reactivity of transition metal complexes, particularly those involving first-row elements like iron, is profoundly influenced by the spin state of the metal center. In many iron-catalyzed reactions, the subtle energy differences between different spin states, such as high-spin and low-spin states, can lead to multiple competing reaction pathways. This phenomenon, often termed "two-state reactivity" (TSR), has been a subject of significant computational and experimental investigation. nih.govnih.govnih.gov

In the context of iron-catalyzed cross-coupling reactions involving allylic halides, analogous to this compound, the spin state of the iron catalyst can dictate the reaction mechanism and, consequently, the product distribution. For instance, in iron-catalyzed alkene isomerization, a two-state reactivity model has been proposed where substrate binding occurs on a high-spin (S = 3/2) surface, while the subsequent oxidative addition to form an η¹-allyl intermediate proceeds on a low-spin (S = 1/2) surface. nih.govacs.org This spin crossover is crucial for the catalytic cycle to proceed efficiently.

Theoretical studies on iron-catalyzed hydrosilylation of alkynes have also highlighted the importance of spin crossover. These investigations revealed that a triplet iron catalyst facilitates the oxidative addition step, whereas a quintet iron catalyst promotes the reductive elimination step. The ability of the ligand to delocalize spin density from the iron center plays a key role in regulating the spin and oxidation state of the metal, thereby controlling reactivity and selectivity. nih.govresearchgate.net

The following table summarizes the general concepts of how different spin states of an iron catalyst can influence key steps in a hypothetical cross-coupling reaction of an allylic bromide.

| Reaction Step | Potential Influence of High-Spin State | Potential Influence of Low-Spin State |

| Ligand Exchange/Substrate Binding | May facilitate initial substrate coordination due to weaker ligand field splitting. | Can be favored depending on the ligand set and coordination geometry. |

| Oxidative Addition | Can lower the activation barrier for the cleavage of the C-Br bond. | Often favored for C-H activation steps due to the availability of empty d-orbitals. researchgate.net |

| Reductive Elimination | Can be the preferred pathway for the formation of the final C-C bond. | May be a higher energy pathway for C-C bond formation in some systems. |

Structural Effects on Alkene Reactivity (e.g., Ozonolysis)

The reactivity of an alkene is significantly influenced by its substitution pattern. In the case of this compound analogs, the presence of a bromine atom on the double bond and a methyl-substituted phenyl group in the homoallylic position introduces electronic and steric factors that govern its behavior in reactions such as ozonolysis.

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. masterorganicchemistry.comlibretexts.org The reaction proceeds via the initial formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide through a Criegee intermediate. nih.govrsc.org The nature of the substituents on the alkene directly impacts the stability of these intermediates and the final product distribution. nih.govresearchgate.net

For a terminal alkene like this compound, ozonolysis followed by a reductive work-up would be expected to yield two main carbonyl products: formaldehyde (B43269) from the terminal CH₂ group and a substituted aldehyde. The bromine atom at the C2 position is an electron-withdrawing group, which generally deactivates the double bond towards electrophilic attack by ozone, potentially leading to slower reaction rates compared to unsubstituted analogs. masterorganicchemistry.com

The regioselectivity of the primary ozonide fragmentation to form the Criegee intermediate and the corresponding carbonyl compound is also influenced by the substituents. The Criegee mechanism involves the cleavage of the C-C bond of the primary ozonide. For an unsymmetrically substituted alkene, two different pairs of a carbonyl compound and a Criegee intermediate can be formed. The relative stability of these intermediates, governed by the electronic and steric properties of the substituents, will determine the major fragmentation pathway. In the case of this compound, the bromine atom would be expected to destabilize an adjacent carbocationic character in the Criegee intermediate, thus influencing the direction of cleavage.

While specific kinetic data for the ozonolysis of this compound is not available in the literature, studies on analogous systems provide insight. For instance, the ozonolysis of various alkenes has been studied to determine the effect of substitution on the reaction rate. Generally, electron-donating groups increase the rate of ozonolysis, while electron-withdrawing groups decrease it. rsc.org The 3-methylphenyl group is weakly electron-donating, which might slightly enhance the reactivity of the double bond compared to an unsubstituted phenyl group.

The following table presents hypothetical relative reaction rates for the ozonolysis of this compound and its analogs based on general principles of substituent effects.

| Compound | Substituent at C2 | Substituent at C4-Aryl | Expected Relative Ozonolysis Rate |

| 4-Phenyl-1-butene | H | Phenyl | 1.00 (Reference) |

| This compound | Br | 3-Methylphenyl | < 1.00 |

| 2-Chloro-4-phenyl-1-butene | Cl | Phenyl | < 1.00 |

| 4-(4-Methoxyphenyl)-1-butene | H | 4-Methoxyphenyl (electron-donating) | > 1.00 |

| 4-(4-Nitrophenyl)-1-butene | H | 4-Nitrophenyl (electron-withdrawing) | < 1.00 |

It is important to note that this table is illustrative and based on established principles of organic chemistry. masterorganicchemistry.comrsc.org The actual reaction rates would need to be determined experimentally. The interplay of the electron-withdrawing bromo substituent and the electron-donating methylphenyl group would result in a complex modulation of the alkene's reactivity.

Advanced Spectroscopic and Analytical Characterization Methodologies for Bromoalkenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) Chemical Shifts and Coupling Constants

¹H NMR spectroscopy of 2-Bromo-4-(3-methylphenyl)-1-butene would be expected to show distinct signals corresponding to the different types of protons in the molecule, including the vinyl protons, the allylic protons, the benzylic protons, the aromatic protons, and the methyl protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the vinyl protons are expected to resonate at a higher chemical shift due to the deshielding effect of the double bond. Spin-spin coupling between adjacent non-equivalent protons would result in the splitting of signals, providing valuable information about the connectivity of the atoms.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl (=CH₂) | 5.0 - 5.5 | 115 - 125 |

| Allylic (-CH₂-) | 2.5 - 3.0 | 30 - 40 |

| Benzylic (-CH₂-) | 2.7 - 3.2 | 35 - 45 |

| Aromatic (Ar-H) | 7.0 - 7.3 | 125 - 140 |

| Methyl (CH₃) | 2.3 - 2.4 | 20 - 25 |

| C-Br | - | 130 - 140 |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between protons and carbons. A COSY spectrum would reveal correlations between coupled protons, helping to trace the proton-proton networks within the molecule. An HSQC spectrum would show correlations between protons and the carbon atoms they are directly attached to, confirming the C-H framework. For determining the stereochemistry, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to identify protons that are close in space. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃Br), the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (approximately 224 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet [M]⁺ and [M+2]⁺ with almost equal intensity. researchgate.netresearchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for bromoalkenes include the loss of a bromine radical (•Br) and cleavage of the carbon-carbon bonds, leading to the formation of stable carbocations. The fragmentation of this compound would likely involve the loss of a bromine atom to form a stable secondary allylic carbocation, as well as cleavage at the benzylic position.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion |

| 224/226 | [C₁₁H₁₃Br]⁺ (Molecular Ion) |

| 145 | [C₁₁H₁₃]⁺ (Loss of Br) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: This table presents expected major fragments based on typical fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C=C double bond, C-H bonds of the aromatic ring and the alkene, and the C-Br bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (sp² - alkene) | 3050 - 3150 |

| C-H (sp² - aromatic) | 3000 - 3100 |

| C-H (sp³) | 2850 - 3000 |

| C=C (alkene) | 1640 - 1680 |

| C=C (aromatic) | 1450 - 1600 |

| C-Br | 500 - 600 |

Note: The data in this table represents typical IR absorption ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as double bonds and aromatic rings. The UV-Vis spectrum of this compound would show absorption maxima (λ_max) corresponding to the π → π* transitions of the vinyl group and the aromatic ring. The position and intensity of these absorptions can be influenced by the substitution pattern and conjugation within the molecule. This technique can also be employed to monitor the kinetics of reactions involving the bromoalkene by observing the change in absorbance over time. For instance, a related compound, (E)-1-Bromo-2-methyl-4-phenyl-1-butene, exhibits UV absorption at 254 nm and 259 nm. researchgate.net

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating and purifying this compound, as well as for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used methods.

In GC, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. The choice of the stationary phase in the GC column is critical for achieving good separation.

HPLC is a versatile technique that can be used for both analytical and preparative purposes. For a non-polar compound like this compound, reversed-phase HPLC with a non-polar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be a suitable method for analysis and purification. sielc.com The purity of the compound can be determined by the presence of a single major peak in the chromatogram.

Gas Chromatography (GC) for Volatile Brominated Alkenes

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For volatile brominated alkenes, GC offers high resolution and sensitivity. The methodology typically involves the injection of the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

A critical aspect of analyzing bromoalkenes by GC is the potential for thermal degradation in the injector or column, especially for more labile structures. Therefore, optimizing the temperature program and using inert components in the flow path are crucial.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for structural elucidation. The isotopic pattern of bromine (approximately equal abundances of 79Br and 81Br) provides a characteristic signature in the mass spectrum, aiding in the identification of bromine-containing fragments. For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can offer enhanced separation power. nih.gov

Key GC Parameters for Bromoalkene Analysis:

| Parameter | Typical Setting/Value | Purpose |

| Column Type | Capillary column (e.g., DB-5ms, HP-PONA) | Provides high-resolution separation. |

| Injector Temperature | Optimized to ensure volatilization without degradation. | Prevents sample decomposition. |

| Oven Temperature Program | Ramped temperature program. | Allows for the separation of compounds with a range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general hydrocarbon detection, MS for identification. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analogs

For bromoalkenes that are non-volatile, thermally labile, or of higher molecular weight, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. bridgew.edulibretexts.org HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for non-polar to moderately polar compounds like many bromoalkenes. In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. libretexts.org The separation is driven by the hydrophobic interactions of the analyte with the stationary phase.

The choice of detector is critical for HPLC analysis. A UV-Vis detector is commonly used, as the double bond and the aromatic ring in a compound like this compound would exhibit UV absorbance. For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS).

Typical HPLC Conditions for Bromoalkene Analysis:

| Parameter | Typical Setting/Value | Purpose |

| Column Type | Reversed-phase (e.g., C18, C8) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile or methanol. | To elute compounds with varying polarities. |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis or Mass Spectrometer (MS) | Detection and identification of the analyte. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For chiral molecules like this compound, which contains a stereocenter at the second carbon, X-ray crystallography can be used to determine its absolute configuration.

The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. The presence of a "heavy" atom like bromine in the molecule is particularly advantageous for determining the absolute configuration through anomalous dispersion. mit.edu The bromine atom scatters X-rays anomalously, leading to measurable differences in the intensities of Friedel pairs of reflections, which allows for the assignment of the correct enantiomer. nih.gov

To perform X-ray crystallography, a single crystal of the compound of suitable size and quality is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed to yield the final crystal structure. This provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Computational Chemistry and Theoretical Studies of 2 Bromo 4 3 Methylphenyl 1 Butene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about its energy, geometry, and electronic distribution.

Molecular Geometry Optimization and Conformer Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like 2-Bromo-4-(3-methylphenyl)-1-butene, which has several rotatable single bonds, multiple conformers (different spatial arrangements of the same molecule) can exist.

A conformer analysis would be performed to identify the various low-energy conformers and the global minimum energy structure. This typically involves systematically rotating the bonds and performing geometry optimizations for each starting structure. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. For instance, studies on similar bromo-substituted phenyl compounds often reveal the influence of steric and electronic effects on the preferred orientation of the phenyl ring with respect to the rest of the molecule.

Table 1: Example of Calculated Geometric Parameters for a Representative Conformer of a Substituted Butene

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1=C2 | ~1.34 Å |

| C2-Br | ~1.90 Å | |

| C3-C4 | ~1.53 Å | |

| C4-Aryl C | ~1.52 Å | |

| Bond Angle | ∠(H-C1-H) | ~118° |

| ∠(C1=C2-Br) | ~122° | |

| ∠(C2-C3-C4) | ~112° | |

| Dihedral Angle | τ(Br-C2-C3-C4) | Varies with conformer |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical structures. Actual calculated values for this compound would require specific DFT calculations.

Charge Distribution and Bond Order Analysis

Once the geometry is optimized, the distribution of electrons within the molecule can be analyzed. This is crucial for understanding its polarity, reactivity, and intermolecular interactions. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Atoms in Molecules (AIM) theory are used to assign partial charges to each atom.

The presence of the electronegative bromine atom is expected to result in a significant partial negative charge on the bromine and a partial positive charge on the adjacent carbon atom (C2). The tolyl group (3-methylphenyl) will also influence the charge distribution through inductive and resonance effects. Bond order analysis, often performed using NBO methods, quantifies the number of covalent bonds between atoms and can provide insights into bond strength and delocalization of electrons.

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. This involves studying the potential energy surface of the reaction to identify the most likely pathways.

Transition State Characterization and Activation Energies

To model a chemical reaction, the structures of the reactants, products, and any intermediates are optimized. Crucially, the transition state (the highest energy point along the reaction coordinate) must also be located and characterized. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. For reactions involving this compound, such as nucleophilic substitution at the C-Br bond or addition reactions at the double bond, computational methods can be used to calculate these activation energies.

Regio-, Chemo-, and Stereoselectivity Predictions

Many organic reactions can yield multiple products. Computational modeling can predict the selectivity of these reactions.

Regioselectivity: In addition reactions to the double bond of this compound, computational studies could predict whether a reagent will add to C1 or C2. This is often rationalized by examining the partial charges and the stability of the potential intermediates.

Chemoselectivity: This molecule has two primary reactive sites: the C=C double bond and the C-Br bond. Computational modeling can help predict which site is more likely to react with a given reagent under specific conditions.

Stereoselectivity: If a reaction can produce different stereoisomers, computational methods can be used to predict the major product by calculating the energies of the diastereomeric transition states.

Spectroscopic Property Predictions (e.g., NMR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and identification.

Predicted NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when compared to experimental spectra, can help confirm the structure of the molecule and assign the signals to specific atoms. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the bromine atom and the tolyl group.

UV-Vis spectra, which provide information about electronic transitions, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions in the double bond and the aromatic ring.

Table 2: Example of Predicted Spectroscopic Data

| Spectroscopy Type | Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (δ) - Vinyl H | 5.0 - 6.0 ppm |

| Chemical Shift (δ) - Allylic H | 2.5 - 3.0 ppm | |

| Chemical Shift (δ) - Aromatic H | 7.0 - 7.3 ppm | |

| Chemical Shift (δ) - Methyl H | ~2.3 ppm | |

| ¹³C NMR | Chemical Shift (δ) - C=C | 115 - 145 ppm |

| Chemical Shift (δ) - C-Br | 40 - 50 ppm | |

| Chemical Shift (δ) - Aromatic C | 125 - 140 ppm | |

| UV-Vis | λmax | 200 - 280 nm |

Note: These are generalized predictions based on the functional groups present. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. This computational technique allows for the exploration of the potential energy surface of a molecule, revealing its accessible conformations and the energetic barriers between them. For a flexible molecule like this compound, with multiple rotatable bonds, MD simulations are indispensable for a thorough conformational analysis.

Detailed Research Findings (Illustrative)

In the absence of direct computational studies on this compound, we can extrapolate from research on similar substituted alkenes. Studies on butene derivatives, for instance, have shown that the relative energies of conformers are influenced by a delicate balance of steric hindrance and electronic effects. The presence of a bulky bromine atom and a methylphenyl group in this compound suggests that steric repulsion will play a significant role in governing its conformational preferences.

An illustrative conformational analysis would involve identifying key dihedral angles and calculating the relative energies of the resulting conformers. The following table presents a hypothetical energy profile for the rotation around the C2-C3 bond, based on principles observed in related molecules.

| Dihedral Angle (Br-C2-C3-C4) | Conformer Description | Illustrative Relative Energy (kcal/mol) |

| 0° | Eclipsed | High |

| 60° | Gauche | Intermediate |

| 120° | Eclipsed | High |

| 180° | Anti | Low |

This table is for illustrative purposes and the actual energy values would need to be determined through specific quantum mechanical calculations.

Furthermore, intermolecular interactions are critical in determining the condensed-phase behavior of this compound. MD simulations can provide detailed insights into the types and strengths of these interactions. Given its chemical structure, several key intermolecular forces are expected to be at play:

Dipole-Dipole Interactions: The presence of the polar C-Br bond introduces a permanent dipole moment in the molecule, leading to electrostatic interactions between molecules.

Halogen Bonding: The bromine atom can act as a Lewis acid, forming a non-covalent interaction with a Lewis base (an electron-pair donor) on a neighboring molecule. Computational studies on other bromo-phenyl compounds have highlighted the importance of these interactions in crystal packing and molecular recognition.

π-Interactions: The aromatic 3-methylphenyl ring can participate in various π-interactions, including π-π stacking (between two aromatic rings) and C-H/π interactions (between a C-H bond and the face of the aromatic ring).

An illustrative breakdown of the expected contributions of these intermolecular interactions to the total interaction energy is presented below.

| Type of Intermolecular Interaction | Illustrative Energy Contribution (kcal/mol) |

| Van der Waals (Dispersion) | -3 to -7 |

| Dipole-Dipole | -1 to -3 |

| Halogen Bonding (C-Br···X) | -1 to -5 |

| π-π Stacking | -2 to -5 |

| C-H/π Interactions | -0.5 to -2.5 |

Note: These values are illustrative and the actual contributions would depend on the specific geometry of the interacting molecules.

Through detailed analysis of the trajectories generated by MD simulations, researchers can quantify the frequency and geometry of these interactions, providing a comprehensive picture of the molecular organization in liquid or solid states. This information is vital for predicting physical properties such as boiling point, solubility, and crystal structure. While awaiting specific computational studies on this compound, the principles and methodologies applied to analogous systems provide a robust framework for anticipating its complex molecular behavior.

Retrosynthetic Analysis and Strategic Disconnections for 2 Bromo 4 3 Methylphenyl 1 Butene

Identification of Key Functional Groups and Disconnection Points

The structure of 2-Bromo-4-(3-methylphenyl)-1-butene contains several key features that guide the retrosynthetic process: a vinylic bromide, a terminal double bond (part of the 1-butene system), and a 3-methylphenyl (m-tolyl) group. These functional groups are central to its reactivity and dictate the logical points for disconnection.

Key Functional Groups:

Vinylic Bromide: A bromine atom attached directly to one of the sp²-hybridized carbons of the alkene. This group is a key site for cross-coupling reactions.

Alkene (1-Butene backbone): The carbon-carbon double bond is a primary site for transformations and a key structural element to construct.

Aromatic Ring (3-Methylphenyl): This substituted aryl moiety is another significant building block.

Based on these groups, several strategic disconnections can be proposed to deconstruct the molecule into potential precursors, as illustrated in the table below.

| Disconnection Strategy | Bond Cleaved | Resulting Precursors (Synthons) | Corresponding Synthetic Reaction |

| Strategy A | Aryl C(sp²) – Alkyl C(sp³) | 3-methylphenyl anion + 4-bromo-3-buten-1-yl cation | Nucleophilic substitution / Cross-coupling |

| Strategy B | C(sp²) – Br | 2-(4-(3-methylphenyl)-1-buten-2-yl) cation + Bromide anion | Electrophilic bromination of a vinyl organometallic |

| Strategy C | Alkene C=C | Carbonyl compound + Phosphonium ylide | Wittig Reaction |

| Strategy D | C-C bond in butene chain | Smaller alkyl fragments | Alkylation / Grignard reaction |

These disconnections form the basis for exploring various synthetic routes, which can be categorized by the construction of the main structural components.

Strategies for Constructing the 1-Butene Backbone